(2E)-N-(2-Amino-2-methylpropyl)but-2-enamide
Description
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(E)-N-(2-amino-2-methylpropyl)but-2-enamide |
InChI |
InChI=1S/C8H16N2O/c1-4-5-7(11)10-6-8(2,3)9/h4-5H,6,9H2,1-3H3,(H,10,11)/b5-4+ |
InChI Key |
COUNNJMPQLHAJC-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(=O)NCC(C)(C)N |
Canonical SMILES |
CC=CC(=O)NCC(C)(C)N |
Origin of Product |
United States |
Biological Activity
(2E)-N-(2-Amino-2-methylpropyl)but-2-enamide, also known as 2-(2-methylpropanoylamino)but-2-enamide, is a compound of interest in various biological and pharmacological studies. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₄N₂O₂
- IUPAC Name : this compound
- Molecular Weight : 158.21 g/mol
The structure features an amide functional group, which is crucial for its biological activity.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has been reported to enhance the activity of various antioxidant enzymes, which can mitigate oxidative stress in biological systems .
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
- Phytotoxicity : Studies indicate that this compound can affect plant growth, suggesting possible applications in herbicide safening .
Antioxidant Properties
A study highlighted that this compound significantly increased the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in treated samples compared to controls. For instance, treatments with this compound resulted in SOD activity increasing by approximately 208%, indicating its potential role in enhancing plant resilience against oxidative damage .
Enzyme Activity Assays
In enzyme assays, the compound was found to elevate glutathione S-transferase (GST) activity significantly. For example, one study reported that GST activity was nearly 187% higher than in control groups treated with herbicides alone, suggesting that it may help alleviate herbicide toxicity in crops .
Herbicide Safening
In a recent investigation into herbicide safeners, this compound was synthesized alongside various derivatives. The results demonstrated that compounds with similar structures could effectively protect plants from the adverse effects of herbicides like metolachlor. The relative plant height and root length were positively influenced by the application of this compound at specific concentrations .
Comparative Analysis of Biological Activities
| Compound | Antioxidant Activity | GST Activity Increase | Phytotoxicity |
|---|---|---|---|
| This compound | High (208% SOD increase) | 187% compared to control | Moderate |
| Dichlormid | Moderate | Baseline | Low |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amide Substituents
a) Dacomitinib (Kinase Inhibitor)
- Structure: (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide monohydrate.
- Key Differences: The amide nitrogen is substituted with a piperidin-1-yl group (tertiary amine) instead of 2-amino-2-methylpropyl. A complex quinazoline aromatic system replaces the simple alkyl chain, enabling kinase inhibition via ATP-binding pocket interaction.
- Impact: The aromatic system and tertiary amine enhance lipophilicity and target affinity, making dacomitinib a potent epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer (NSCLC) .
b) Cropropamide (Prethcamide Component)
- Structure: 2-[[(E)-But-2-enoyl]-propylamino]-N,N-dimethylbutanamide.
- Key Differences: The amide nitrogen bears a propylamino group and a dimethylcarbamoyl moiety. Lacks the primary amine but includes a dimethylated carboxamide.
- Impact: The tertiary dimethylamino group increases metabolic stability, contributing to its role as a respiratory stimulant in Prethcamide .
c) Quinoline-Based Derivatives (Patent Examples)
- Structure: (E)-N-(4-(3-chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)but-2-enamide.
- Key Differences: Substituted quinoline core with electron-withdrawing groups (cyano, chloro) and alkoxy tethers. Amide nitrogen has dimethylamino or benzyloxy-derived substituents.
- Impact : The aromatic and heterocyclic systems enable selective kinase inhibition, while substituents modulate solubility and target engagement .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Attributes
Key Observations:
- Amine Functionality : Primary amines (e.g., in the target compound) enhance hydrophilicity but may reduce metabolic stability compared to tertiary amines (e.g., dacomitinib).
- Aromatic Systems: Quinoline/quinazoline cores in kinase inhibitors enable π-π stacking and hydrogen bonding with biological targets, absent in the simpler target compound.
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, chloro) in patent examples increase binding affinity, while alkoxy groups (e.g., tetrahydrofuran-3-yloxy) improve solubility .
Preparation Methods
Methodology:
Starting Materials:
The synthesis typically begins with but-2-enoyl chlorides or but-2-enic acids as the acyl source, and 2-amino-2-methylpropane (tert-butylamine derivative) as the amine component.-
- Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate nucleophilic attack.
- Activation of the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form reactive intermediates, followed by amide formation.
-
- Activation of the acid with DCC or DIC in anhydrous conditions at 0°C to room temperature.
- Addition of 2-amino-2-methylpropane under inert atmosphere.
- Stirring for 12-24 hours, with monitoring via thin-layer chromatography (TLC).
- Purification through recrystallization or column chromatography.
Outcome:
Yields typically range from 50% to 80%, with the product confirmed via NMR, IR, and HR-MS.
Research Reference:
This method aligns with procedures described in the synthesis of related enamide derivatives, where carbodiimide coupling facilitates amidation of unsaturated acids with amino groups, as reported in recent literature on amide synthesis (see).
Heated Condensation of Acetoacetamide Derivatives
A notable method involves the dimerization of acetoacetamide derivatives to form the conjugated enamide system, as demonstrated in the synthesis of pyridonecarboxamide analogs.
Methodology:
Starting Material:
Acetoacetamide (N-acetyl-2-amino-2-methylpropanamide) , prepared via acylation of methylamine derivatives with diketene or acetic anhydride.-
- Heating at moderate temperatures (around 60°C) without solvent, often in the presence of a catalytic acid such as p-toluenesulfonic acid (p-TsOH) .
-
- Mix equimolar amounts of acetoacetamide and p-TsOH.
- Heat at 60°C for 12 hours under reflux conditions.
- Cool and precipitate the product by recrystallization from ethanol.
Outcome:
The reaction yields the target (2E)-N-(2-Amino-2-methylpropyl)but-2-enamide with moderate efficiency (~58%), as confirmed by NMR and IR spectral data.
Research Reference:
This approach is analogous to the synthesis of pyridone derivatives via dimerization of acetoacetamides, as detailed in chemical synthesis literature focusing on heterocyclic compounds (see).
One-Pot Multi-Step Synthesis via Amide Coupling and Enamine Formation
Recent advances have introduced one-pot strategies that combine amidation and subsequent enamine formation, reducing purification steps and improving yields.
Methodology:
-
- But-2-enoyl chloride or but-2-enic acid derivatives
- 2-Amino-2-methylpropane or its derivatives
-
- Use of coupling agents such as PyClOP or HATU in dimethylformamide (DMF) .
- Addition of base triethylamine (TEA) to neutralize acids.
- Controlled temperature (0°C to room temperature) to prevent side reactions.
-
- Dissolve the acid and coupling reagent in DMF.
- Add amine and TEA, stirring for several hours.
- Quench with water, extract with ethyl acetate, wash, and dry.
- Purify via recrystallization or chromatography.
Outcome:
Efficient synthesis with yields exceeding 70%, confirmed by spectral analysis.
Research Reference:
This method aligns with the synthesis of N-alkyl amides and enamine derivatives in recent patent literature, emphasizing scalable and environmentally friendly procedures (see).
Catalytic Hydrogenation and Reduction Routes
In some cases, partial reduction of unsaturated intermediates or catalytic hydrogenation of precursor compounds can lead to the target enamide.
Methodology:
Starting Material:
Unsaturated amides or nitriles derived from earlier synthetic steps.-
- Use of Pd/C or Raney Nickel catalysts under hydrogen atmosphere.
- Mild conditions (room temperature to 50°C) to prevent over-reduction.
-
- Dissolve precursor in ethanol or methanol.
- Add catalyst and purge with hydrogen gas.
- Stir under hydrogen for several hours until completion.
- Filter off catalyst and purify.
Outcome:
Yields depend on substrate but can reach 60–80%.
Research Reference:
While less common for this specific compound, catalytic hydrogenation is a well-established route for modifying unsaturated amides in related syntheses.
Notes on Reaction Optimization and Purification
Temperature Control:
Maintaining optimal temperatures (generally 60–90°C) is critical to favor the formation of the (2E)-isomer, as thermodynamic control favors the trans configuration.Solvent Choice:
Polar aprotic solvents such as DMF, DMSO, or THF enhance nucleophilic attack and facilitate amidation.Purification Techniques:
Recrystallization from ethanol or hexane, column chromatography, and preparative HPLC are employed to isolate high-purity products.Spectroscopic Confirmation:
NMR (¹H, ¹³C), IR, and HR-MS are essential for confirming the structure, with particular attention to the characteristic olefinic and amide signals.
Summary Table of Preparation Methods
Concluding Remarks
The synthesis of This compound encompasses a spectrum of methodologies, from classical amidation and dimerization to modern one-pot coupling strategies. The choice of method hinges on the desired scale, purity, and specific functionalization. Recent advances emphasize environmentally benign conditions, high yields, and stereoselectivity favoring the trans (2E) configuration. Future research may focus on catalytic asymmetric synthesis and greener reagents to optimize these protocols further.
Q & A
Q. Table 1. Crystallization Conditions for Polymorph Screening
| Solvent System | Temperature (°C) | Observed Form | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Acetone/Water | 25 | Form I | 148–150 | |
| DCM/Heptane | 4 | Form II | 142–144 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
